3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide
Overview
Description
3-[(Benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been used in various studies due to its unique properties. In
Mechanism of Action
The mechanism of action of 3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in the regulation of pH in the body. By inhibiting these enzymes, this compound can alter the pH of various biological systems, leading to changes in physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide are mainly related to its inhibition of carbonic anhydrase enzymes. This compound has been shown to have effects on various biological systems, including the respiratory system, the nervous system, and the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This allows researchers to investigate the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide. One area of research is the investigation of the role of carbonic anhydrase enzymes in cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another area of research is the development of more selective inhibitors of carbonic anhydrase enzymes, which could lead to the development of more effective treatments for various diseases.
Conclusion
In conclusion, 3-[(benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide is a sulfonamide derivative that has gained significant attention in the field of scientific research. Its ability to selectively inhibit carbonic anhydrase enzymes has made it a valuable tool for investigating the role of these enzymes in various biological processes. While there are limitations to its use, the potential for future research and development makes this compound an important area of study.
Scientific Research Applications
3-[(Benzylsulfonyl)amino]-N,N-diethyl-4-methoxybenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. This compound has been used in various studies to investigate the role of carbonic anhydrase enzymes in various biological processes, including cancer, glaucoma, and epilepsy.
properties
IUPAC Name |
3-(benzylsulfonylamino)-N,N-diethyl-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S2/c1-4-20(5-2)27(23,24)16-11-12-18(25-3)17(13-16)19-26(21,22)14-15-9-7-6-8-10-15/h6-13,19H,4-5,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBYEIVEMDNVJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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